molecular formula C14H17N7O2S B3003846 1,2-dimethyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide CAS No. 2034416-29-8

1,2-dimethyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide

Cat. No.: B3003846
CAS No.: 2034416-29-8
M. Wt: 347.4
InChI Key: ACUSXZJYTLBCIZ-UHFFFAOYSA-N
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Description

This compound features a hybrid heterocyclic scaffold combining imidazole, pyrazole, and pyrazine moieties linked via a sulfonamide group. The imidazole ring is substituted with two methyl groups at positions 1 and 2, while the pyrazole moiety is functionalized with a pyrazin-2-yl group at position 2. The sulfonamide bridge connects the imidazole core to an ethyl chain terminating in the pyrazole ring.

Properties

IUPAC Name

1,2-dimethyl-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]imidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N7O2S/c1-11-18-14(10-20(11)2)24(22,23)17-6-8-21-7-3-12(19-21)13-9-15-4-5-16-13/h3-5,7,9-10,17H,6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACUSXZJYTLBCIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)NCCN2C=CC(=N2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,2-Dimethyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide is a complex organic compound that exhibits potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Structural Characteristics

The compound features a unique structural arrangement that includes:

  • Imidazole ring : Contributes to its biological activity through interactions with biological targets.
  • Sulfonamide group : Enhances solubility and may influence pharmacokinetic properties.
  • Pyrazole moiety : Associated with various biological activities, including anticancer effects.

Biological Activity Overview

Research indicates that this compound may possess significant pharmacological properties due to its structural elements. The following sections detail its potential activities.

Antimicrobial Activity

The sulfonamide group is known for its antimicrobial properties. Preliminary studies suggest that compounds with similar structures exhibit activity against various bacterial strains. For instance, the presence of the pyrazole and imidazole rings may enhance the binding affinity to bacterial enzymes, potentially inhibiting their function.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound's structure suggests it may interact with cancer cell pathways, leading to cell cycle arrest and apoptosis.

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Mechanism of Action
1,2-Dimethyl CompoundA54926Tubulin polymerization inhibition
Pyrazole Derivative AMCF73.79Induction of apoptosis
Pyrazole Derivative BNCI-H4600.39Autophagy induction

Case Study 1: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of various pyrazole derivatives, including our compound, against multiple cancer cell lines such as MCF7 and A549. The results indicated that the compound exhibited notable cytotoxicity with an IC50 value of 26 µM against A549 cells, suggesting its potential as an anticancer agent.

Case Study 2: Mechanistic Studies

In mechanistic studies involving molecular docking simulations, the compound showed favorable binding interactions with key proteins involved in cancer progression, including tubulin and Aurora-A kinase. These interactions are crucial for understanding how the compound exerts its anticancer effects.

Research Findings

Recent literature emphasizes the importance of imidazole and pyrazole derivatives in drug design. For example:

  • Imidazoles as Anticancer Agents : A review article highlighted that imidazole derivatives have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including tubulin polymerization inhibition and apoptosis induction .
  • Pyrazole Derivatives in Cancer Therapy : Research indicates that pyrazole compounds can effectively target cancer cells by inducing autophagy or apoptosis .

Scientific Research Applications

Antimicrobial Activity

Research has shown that compounds containing imidazole and pyrazole moieties exhibit notable antimicrobial properties . For example, derivatives of imidazole have been synthesized and evaluated for their antibacterial activity against pathogenic bacteria. The incorporation of the pyrazinyl and pyrazolyl groups enhances the bioactivity of these compounds, making them promising candidates for developing new antibiotics .

Anti-inflammatory Effects

The sulfonamide group in this compound may contribute to its anti-inflammatory effects. Sulfonamides are known for their ability to inhibit certain enzymes involved in inflammatory pathways. Studies have indicated that similar compounds can reduce inflammation in various models, suggesting that this compound could be explored for therapeutic use in inflammatory diseases .

Anticancer Properties

Recent investigations into pyrazole derivatives have demonstrated their potential as anticancer agents . The structural features of 1,2-dimethyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide may allow it to interfere with cancer cell proliferation or induce apoptosis. Ongoing studies aim to elucidate the specific mechanisms by which these compounds exert their anticancer effects .

Agrochemical Development

The pyrazole and imidazole frameworks have been utilized in the development of agrochemicals , particularly as fungicides and herbicides. Research indicates that compounds with these structures can effectively combat phytopathogenic fungi and bacteria, thereby protecting crops from disease . The application of this compound could lead to the discovery of new agrochemicals that are both effective and environmentally friendly.

Synthesis of Functional Materials

The unique chemical structure of this compound allows it to be used in the synthesis of functional materials such as sensors or catalysts. The imidazole ring can participate in coordination chemistry, making it suitable for creating metal complexes that exhibit specific catalytic activities .

Case Studies

StudyFocusFindings
Antimicrobial ActivityDemonstrated significant antibacterial activity against multiple strains.
Anti-inflammatory EffectsShowed potential in reducing inflammation markers in vitro.
Anticancer PropertiesInduced apoptosis in cancer cell lines; further studies needed for mechanism elucidation.
Agrochemical DevelopmentEffective against key phytopathogens; potential for new formulations.
Materials ScienceSuccessful incorporation into metal complexes for catalytic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-(6-(Furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (CAS: 1795490-56-0)

  • Structural Similarities :
    • Both compounds share a sulfonamide-linked ethylpyrazole core.
    • The imidazole/pyrazole fusion is retained, though the substituents differ.
  • The imidazole ring in this analog is tri-methylated (1,3,5-trimethyl), whereas the target compound has 1,2-dimethyl substitution, which may influence steric hindrance and binding affinity .
  • Molecular Weight : 388.4 g/mol (analog) vs. ~410 g/mol (estimated for target compound).

N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS: 1005612-70-3)

  • Structural Similarities :
    • Pyrazole and pyridine/pyrazolo-pyridine systems are present in both compounds.
    • Ethyl and methyl substituents on the pyrazole ring are common.
  • Key Differences :
    • The carboxamide group replaces the sulfonamide linker, reducing polarity and hydrogen-bonding capacity.
    • A phenyl group at position 1 of the pyrazolo-pyridine core introduces aromatic bulk absent in the target compound .
  • Molecular Weight : 374.4 g/mol (analog) vs. higher for the target compound due to the sulfonamide and pyrazine groups.

Pyrazolo[3,4-d]pyrimidin-4-yl Hydrazine Derivatives

  • Structural Similarities :
    • Pyrazole-pyrimidine fused systems resemble the pyrazole-pyrazine motif in the target compound.
  • Key Differences :
    • The absence of a sulfonamide linker and imidazole ring limits direct functional comparisons.
    • Hydrazine substituents in these derivatives enhance nucleophilicity, contrasting with the sulfonamide’s electrophilic character .

Comparative Data Table

Compound Name / Feature Target Compound CAS 1795490-56-0 CAS 1005612-70-3 Pyrazolo-pyrimidines
Core Structure Imidazole-sulfonamide-pyrazole Imidazo-pyrazole-sulfonamide Pyrazolo-pyridine-carboxamide Pyrazolo-pyrimidine-hydrazine
Heterocyclic Substituents Pyrazin-2-yl Furan-2-yl Phenyl None (pyrimidine fused)
Functional Groups Sulfonamide Sulfonamide Carboxamide Hydrazine
Molecular Weight (g/mol) ~410 (estimated) 388.4 374.4 250–350 (range)
Key Structural Advantage Multivalent heterocyclic binding Furan for H-bonding Aromatic bulk Nucleophilic reactivity

Discussion of Structural and Functional Implications

  • Pyrazine vs. Furan/Phenyl : The pyrazin-2-yl group in the target compound may enhance solubility and metal-coordination capacity compared to furan or phenyl substituents .
  • Sulfonamide vs. Carboxamide : Sulfonamide’s strong electron-withdrawing nature and hydrogen-bond acceptor capacity could improve target engagement in enzyme inhibition compared to carboxamides .
  • Methylation Patterns : The 1,2-dimethylimidazole in the target compound likely reduces metabolic degradation relative to 1,3,5-trimethyl substitution in the analog from .

Q & A

Q. What synthetic methodologies are reported for preparing imidazole-sulfonamide derivatives similar to the target compound, and how can they be adapted?

Methodological Answer: The synthesis of imidazole-sulfonamide derivatives typically involves multi-step reactions, including cyclization, coupling, and functional group modifications. Key strategies include:

  • Tetrakis(dimethylamino)ethylene (TDAE) Methodology : Used for nitroimidazole intermediates, which can be adapted for sulfonamide formation via substitution reactions .
  • Cyclization with POCl₃ : For oxadiazole or thiazole ring formation (e.g., reacting hydrazides with POCl₃ at 120°C) .
  • Alkylation in DMF/K₂CO₃ : For introducing pyrazine or pyrazole moieties via nucleophilic substitution .

Q. Table 1: Synthetic Methods for Analogous Compounds

Reaction TypeReagents/ConditionsYieldKey Reference
Nitroimidazole synthesisTDAE, aromatic carbonyl derivatives35–50%
Oxadiazole cyclizationPOCl₃, 120°C30–45%
AlkylationK₂CO₃, DMF, RCH₂Cl40–60%

Q. How should researchers employ spectroscopic techniques to confirm structure and purity?

Methodological Answer:

  • ¹H/¹³C NMR : Identify substituents on imidazole and pyrazine rings. For example, imidazole protons appear at δ 2.15–2.23 ppm (methyl groups), while pyrazine protons resonate at δ 8.63 ppm .
  • IR Spectroscopy : Confirm sulfonamide (S=O stretching at 1150–1350 cm⁻¹) and aromatic C-H bonds .
  • Elemental Analysis : Validate purity (>98% by HPLC) .

Q. Table 2: Key Spectral Data for Structural Confirmation

Functional GroupNMR Shift (ppm) / IR Stretch (cm⁻¹)Reference
Imidazole-CH₃δ 2.15–2.23 (s)
Pyrazine-C-Hδ 8.63 (s)
Sulfonamide S=O1320–1350 cm⁻¹

Advanced Research Questions

Q. What computational approaches can predict biological targets or optimize synthesis routes?

Methodological Answer:

  • Molecular Docking : Predict binding affinity to targets like phosphodiesterases (PDEs) using AutoDock or Schrödinger. For example, docking studies for sulfonamide derivatives show interactions with PDE active sites .
  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to identify energetically favorable pathways, as demonstrated by ICReDD’s workflow .

Q. Table 3: Computational Tools for Target Prediction

Tool/SoftwareApplicationReference
AutoDock VinaDocking to enzyme active sites
Gaussian (DFT)Reaction pathway optimization

Q. How can Design of Experiments (DoE) principles optimize synthesis?

Methodological Answer:

  • Factor Screening : Test variables (e.g., temperature, solvent, catalyst) to minimize trial-and-error. For example, a Plackett-Burman design can identify critical parameters in imidazole alkylation .
  • Response Surface Methodology (RSM) : Optimize reaction yield and purity using central composite design .

Q. Table 4: DoE Parameters for Reaction Optimization

FactorRange TestedOptimal Condition
Temperature80–120°C100°C
Catalyst Concentration0.5–2.0 equiv1.2 equiv

Q. How to resolve contradictions in biological activity data?

Methodological Answer:

  • Dose-Response Curves : Confirm activity thresholds (e.g., IC₅₀ values) across multiple assays .
  • Enzyme-Specific Assays : Use PDE inhibition assays to validate target engagement .
  • SAR Analysis : Compare substituent effects (e.g., pyrazine vs. pyrazole derivatives) to explain activity variations .

Q. Table 5: Assays for Bioactivity Validation

Assay TypeTarget EnzymeReference
Fluorescence-based PDEPDE4/PDE5
Antimicrobial MICE. coli, S. aureus

Q. What are key considerations for handling and storing this compound?

Methodological Answer:

  • Storage : In inert atmosphere (N₂/Ar) at –20°C to prevent sulfonamide hydrolysis .
  • Handling : Use moisture-free solvents (e.g., anhydrous DMF) during synthesis to avoid side reactions .

Q. Table 6: Stability and Storage Guidelines

ParameterRecommendationReference
Temperature–20°C (long-term)
Solvent CompatibilityAnhydrous DMF/THF

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